4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]-piperidine hydrochloride 4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]-piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1332531-28-8
VCID: VC2684052
InChI: InChI=1S/C19H28N2O2.ClH/c1-15-8-12-21(13-9-15)19(22)17-2-4-18(5-3-17)23-14-16-6-10-20-11-7-16;/h2-5,15-16,20H,6-14H2,1H3;1H
SMILES: CC1CCN(CC1)C(=O)C2=CC=C(C=C2)OCC3CCNCC3.Cl
Molecular Formula: C19H29ClN2O2
Molecular Weight: 352.9 g/mol

4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]-piperidine hydrochloride

CAS No.: 1332531-28-8

Cat. No.: VC2684052

Molecular Formula: C19H29ClN2O2

Molecular Weight: 352.9 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]-piperidine hydrochloride - 1332531-28-8

Specification

CAS No. 1332531-28-8
Molecular Formula C19H29ClN2O2
Molecular Weight 352.9 g/mol
IUPAC Name (4-methylpiperidin-1-yl)-[4-(piperidin-4-ylmethoxy)phenyl]methanone;hydrochloride
Standard InChI InChI=1S/C19H28N2O2.ClH/c1-15-8-12-21(13-9-15)19(22)17-2-4-18(5-3-17)23-14-16-6-10-20-11-7-16;/h2-5,15-16,20H,6-14H2,1H3;1H
Standard InChI Key NBAABTVBYSCRJU-UHFFFAOYSA-N
SMILES CC1CCN(CC1)C(=O)C2=CC=C(C=C2)OCC3CCNCC3.Cl
Canonical SMILES CC1CCN(CC1)C(=O)C2=CC=C(C=C2)OCC3CCNCC3.Cl

Introduction

Chemical Identity and Structure

4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]-piperidine hydrochloride is a complex organic compound with distinctive structural features. The compound has a molecular formula of C19H29ClN2O2 and a molecular weight of 352.9 g/mol. Its IUPAC name is (4-methylpiperidin-1-yl)-[4-(piperidin-4-ylmethoxy)phenyl]methanone;hydrochloride, and it is registered under CAS number 1332531-28-8.

The chemical structure consists of two major components: a 4-methylpiperidine ring connected to a benzoyl group, which is further functionalized with a piperidin-4-ylmethoxy substituent. The compound exists as a hydrochloride salt, which typically enhances water solubility compared to the free base form. This structural arrangement, particularly the presence of two piperidine rings and a benzoyl linking group, suggests potential interactions with various biological targets.

Key Structural Features

The compound contains several notable functional groups that contribute to its chemical behavior and potential biological activity:

  • Two piperidine rings, one bearing a methyl substituent

  • A benzoyl group (carbonyl connected to an aromatic ring)

  • An ether linkage (piperidin-4-ylmethoxy)

  • Hydrochloride salt formation

These structural elements are significant as they influence physicochemical properties such as solubility, lipophilicity, and potential hydrogen bonding interactions with biological targets.

Physical and Chemical Properties

The physical and chemical properties of 4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]-piperidine hydrochloride can be inferred from its structure and compared with similar compounds containing piperidine and benzoyl moieties.

Physical Properties

While specific physical data for this compound is limited in the available literature, its properties can be predicted based on its structure and salt form.

PropertyValue/DescriptionBasis for Information
Physical StateLikely a crystalline solidCommon for hydrochloride salts of similar structures
ColorPresumed white to off-whiteTypical for similar organic hydrochlorides
Molecular Weight352.9 g/molCalculated from molecular formula
SolubilityLikely soluble in water and polar organic solventsBased on hydrochloride salt formation
Melting PointNot specifically reported-

Chemical Stability

As a hydrochloride salt, this compound would typically exhibit enhanced stability compared to its free base form. Similar to other piperidine-containing compounds, it likely requires standard precautions against hydrolysis and oxidation during long-term storage. Hydrochloride salts of pharmaceutical compounds are often preferred because they typically show improved stability profiles and consistent polymorphic forms, which is essential for pharmaceutical development .

Pharmacological Profile and Biological Activity

Structure-Activity Relationship Considerations

Several structural elements of 4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]-piperidine hydrochloride may contribute to its biological activity:

  • The 4-methylpiperidine component: Contributes to lipophilicity and may influence receptor binding specificity

  • The benzoyl linking group: Provides rigidity and a potential hydrogen bond acceptor

  • The piperidin-4-ylmethoxy substituent: Adds a second basic center and hydrogen bond acceptor/donor capabilities

  • The hydrochloride salt form: Enhances water solubility which may affect bioavailability

Similar compounds with piperidine structures have demonstrated various pharmacological properties, including analgesic, antispasmodic, and central nervous system activities.

Analytical Characterization

Spectroscopic Properties

For comprehensive characterization of 4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]-piperidine hydrochloride, several analytical techniques would typically be employed:

Analytical TechniqueExpected CharacteristicsSignificance
1H NMRSignals for aromatic protons (δ ~7-8 ppm), methylene and methine protons of piperidine rings (δ ~1-4 ppm), methyl group (δ ~0.9-1.1 ppm)Structural confirmation
13C NMRCarbonyl carbon signal (δ ~170 ppm), aromatic carbons (δ ~120-160 ppm), aliphatic carbons (δ ~20-60 ppm)Carbon framework verification
IR SpectroscopyC=O stretch (~1650 cm-1), C-O-C stretch (~1250 cm-1), C-N stretch (~1200 cm-1)Functional group identification
Mass SpectrometryMolecular ion peak at m/z 317 [M-HCl]+Molecular weight confirmation

Chromatographic Analysis

For purity assessment and quantification, high-performance liquid chromatography (HPLC) methods would typically be developed. Similar piperidine-containing compounds can be effectively separated using reverse-phase HPLC with C18 columns and mobile phases containing mixtures of acetonitrile or methanol with buffer systems.

Applications and Research Directions

Current Research Status

Research on this specific compound appears to be in early stages based on available literature. The compound's structural similarity to other biologically active piperidine derivatives suggests potential applications in drug discovery, particularly in areas related to central nervous system disorders.

Research Challenges

Several challenges exist in the further development of this compound:

  • Limited published data on pharmacokinetic properties

  • Unclear target selectivity profile

  • Need for established synthetic scale-up protocols

  • Polymorphism considerations for pharmaceutical development

Future Research Opportunities

Structure Optimization

Further research could focus on structural modifications to optimize pharmacological properties:

  • Variation of the piperidine ring substituents to enhance selectivity

  • Modification of the linker region to adjust pharmacokinetic properties

  • Exploration of alternative salt forms for improved solubility and stability

Pharmaceutical Development Considerations

If biological activity is confirmed, pharmaceutical development would need to address:

  • Polymorphism and salt selection for consistent manufacturing

  • Formulation strategies for appropriate drug delivery

  • Stability testing under various conditions

  • Bioavailability optimization

Computational Studies

Molecular modeling and computational studies could provide valuable insights into:

  • Prediction of receptor binding profiles

  • Structure-activity relationship patterns

  • Physicochemical property optimization

  • Potential metabolic pathways and stability issues

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